Product packaging for Methyl 4-methylnicotinate(Cat. No.:CAS No. 33402-75-4)

Methyl 4-methylnicotinate

Cat. No.: B043241
CAS No.: 33402-75-4
M. Wt: 151.16 g/mol
InChI Key: XEXPJABJVHEOCX-UHFFFAOYSA-N
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Description

Methyl 4-methylnicotinate, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B043241 Methyl 4-methylnicotinate CAS No. 33402-75-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXPJABJVHEOCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446705
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33402-75-4
Record name methyl 4-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Pyridine Carboxylate Chemistry

Methyl 4-methylnicotinate is a derivative of nicotinic acid, a form of vitamin B3, and belongs to the broader class of pyridine (B92270) carboxylates. beilstein-journals.orgnih.gov Pyridine and its derivatives are fundamental heterocyclic compounds that are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials. nih.govbeilstein-journals.org The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, which makes it electron-deficient and imparts distinct chemical properties compared to benzene. sci-hub.se

The functionalization of the pyridine ring is a significant area of research in organic chemistry. beilstein-journals.orgresearchgate.net The positions on the pyridine ring (C2, C3, and C4) exhibit different reactivities, making regioselective functionalization a key challenge. researchgate.net Generally, the C2 and C4 positions are more electrophilic and thus more susceptible to nucleophilic attack. sci-hub.se Traditional methods for modifying the pyridine ring include halogenation, nitration, and Chichibabin-type reactions, which often necessitate harsh conditions. sci-hub.se

Pyridine carboxylates, such as this compound, are important as their ester functional group can be readily converted into other functionalities, and the pyridine nitrogen can act as a base or a ligand for metal catalysts. The presence of substituents on the pyridine ring, like the methyl group in this compound, further influences the ring's electronic properties and reactivity, providing a handle for more complex molecular architectures.

Interactive Table: Properties of this compound chemicalbook.com

PropertyValue
CAS Number 33402-75-4
Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name methyl 4-methylpyridine-3-carboxylate
Synonyms This compound, 4-Methyl-nicotinic acid methyl ester

Historical Development in Organic Synthesis

The synthesis of nicotinic acid itself was first achieved in 1867. wikipedia.org Industrial production methods for nicotinic acid have historically relied on the oxidation of 3-methylpyridine (B133936) (3-picoline) or 5-ethyl-2-methylpyridine. researchgate.netmdpi.com The development of methods to synthesize substituted nicotinic acid derivatives like methyl 4-methylnicotinate is an extension of this long-standing area of chemical synthesis.

Early methods for the functionalization of pyridines were often limited in scope and required harsh reaction conditions. sci-hub.se The direct, regioselective C-H functionalization of the pyridine (B92270) ring has been a significant and long-standing challenge in heterocyclic chemistry. chemistryviews.orgacs.org Historically, achieving substitution at the C4 position, as in this compound, often required the use of pre-functionalized starting materials to control regioselectivity and avoid multiple substitutions. acs.org

The esterification of nicotinic acids is a classical transformation. For instance, a patented method from 1962 describes the esterification of nicotinic acid with steroids using nicotinic acid anhydride (B1165640) or nicotinic acid halides in the presence of a base. google.com The synthesis of methyl nicotinate (B505614) itself can be achieved through the esterification of nicotinic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. ajol.info More recently, solid acid catalysts such as MoO3/SiO2 have been explored to improve the efficiency and environmental friendliness of this esterification. researchgate.netorientjchem.org

The evolution of synthetic methodologies, particularly in transition-metal-catalyzed cross-coupling and C-H activation reactions, has significantly advanced the ability to create specifically substituted pyridines. These modern techniques offer milder reaction conditions and greater functional group tolerance, opening new avenues for the synthesis of complex pyridine derivatives. beilstein-journals.orgfrontiersin.orgnih.gov

Computational Chemistry and Theoretical Modeling of Methyl 4 Methylnicotinate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of molecules. wavefun.com These methods provide a powerful means to investigate properties that may be difficult to measure experimentally. wavefun.com

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability. malayajournal.org

For the related compound, methyl nicotinate (B505614) (MN), the HOMO and LUMO energies have been calculated using Density Functional Theory (DFT). nih.gov The HOMO is localized over the entire molecule, while the LUMO is concentrated on the pyridine (B92270) ring. The energy gap (ΔE) is a key parameter derived from these energies, and a larger gap implies higher stability and lower chemical reactivity. malayajournal.org Theoretical studies on methyl nicotinate interacting with metal clusters, such as copper selenide (B1212193) (MNCS) and zinc selenide (MNZS), show a significant reduction in the energy gap, indicating increased reactivity upon adsorption. researchgate.net

Table 1: Calculated FMO Energy Parameters for Methyl Nicotinate (MN) and its Complexes

Parameter MN MNCS MNZS
HOMO (eV) -7.0815 -5.4056 -5.2939
LUMO (eV) -2.0795 -3.6257 -3.3391
Energy Gap (eV) 5.0019 1.7799 1.9548

Data sourced from a DFT B3LYP/LANL2DZ study. researchgate.net

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a widely used computational method for investigating the electronic structure and ground state properties of molecules. researchgate.netresearcher.life For methyl nicotinate, geometry optimization has been performed using DFT methods, commonly with the B3LYP functional and basis sets like 6-311++G(d,p) or LANL2DZ. researchgate.netnih.gov These calculations are fundamental for obtaining the optimized molecular structure, which is the starting point for predicting other properties like vibrational frequencies and electronic transitions. nih.gov The majority of quantum computational chemistry relies heavily on geometry optimization to determine the most stable molecular arrangement. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Theoretical calculations can accurately predict various spectroscopic parameters. For methyl nicotinate, theoretical IR, Raman, and UV-Vis spectra have been computed. nih.govresearcher.life Time-dependent DFT (TD-DFT) is employed to explore the UV-Vis spectra and electronic transitions. researchgate.netresearcher.life Such studies on methyl nicotinate have been conducted in the gas phase and in various solvents to understand the effect of the environment on its electronic properties. researchgate.netresearcher.life The theoretical vibrational spectra (IR and Raman) are used to assign the elemental modes of oscillation, providing a detailed understanding of the molecule's structural dynamics. researchgate.netnih.gov

Molecular Dynamics Simulations and Conformational Analysis

While specific molecular dynamics (MD) simulation studies on Methyl 4-methylnicotinate are not extensively documented, the principles of conformational analysis can be applied. MD simulations are used to study the time-dependent behavior of molecular systems, revealing conformational changes and interactions. plos.orgmdpi.com

For this compound, the key flexible bond is between the pyridine ring and the ester group. Rotational barriers around this bond would define the preferred conformations. The presence of the methyl group at the 4-position, in addition to the ester group at the 3-position, introduces steric hindrance that influences the rotational freedom and the planarity of the molecule. The most stable conformation would seek to minimize steric clashes between the substituents. smolecule.comlibretexts.org The bulky nature of adjacent substituents can lead to significant destabilization in eclipsed conformations. libretexts.org

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP surface displays the electrostatic potential, with different colors indicating different charge distributions. researchgate.netyoutube.com Typically, red areas represent negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgyoutube.com

For methyl nicotinate, MEP studies performed using the DFT method show that negative potential is concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, identifying them as sites for electrophilic attack. researchgate.net The hydrogen atoms of the ring are generally positive. researchgate.net The addition of a methyl group at the 4-position in this compound would increase the electron density in the pyridine ring through an inductive effect, likely making the nitrogen atom even more negative and enhancing its potential for electrophilic interaction.

Adsorption Studies and Intermolecular Interaction Modeling

The interaction of molecules with surfaces is critical in fields like catalysis and sensor technology. Theoretical studies have explored the adsorption of methyl nicotinate on metal chalcogen clusters. nih.govnih.gov

The adsorption energy of methyl nicotinate on copper selenide (CuSe) and zinc selenide (ZnSe) clusters has been calculated. researchgate.net The interaction is primarily through the oxygen atom of the ester group. nih.gov The calculated adsorption energies provide insight into the nature of the binding. For instance, the higher binding energy observed with CuSe suggests chemisorption, while the lower energy with ZnSe points towards physisorption. researchgate.net These interactions are crucial for applications such as the development of sensors for detecting volatile organic compounds like methyl nicotinate. nih.gov

Table 2: Calculated Adsorption Energies for Methyl Nicotinate (MN) on Metal Selenide Clusters

Complex Adsorption Energy (kcal/mol) Type of Adsorption
MNCS (MN on CuSe) -1.6626 Chemisorption
MNZS (MN on ZnSe) -1.3348 Physisorption

Data sourced from a DFT B3LYP/LANL2DZ study. researchgate.net

Furthermore, non-covalent interactions within the molecule and with other molecules are analyzed using techniques like Interaction Region Indicator (IRI), Electron Localization Function (ELF), and Atoms in Molecules (AIM). nih.gov These methods help in understanding the bonding and anti-bonding interactions that stabilize the molecular structure. researchgate.net

In Silico Drug Design and Ligand-Target Interaction Simulations

In silico drug design utilizes computational methods to identify and optimize potential drug candidates, significantly accelerating the early stages of drug discovery by predicting a compound's properties before synthesis. nih.govresearchgate.net This process involves molecular docking, molecular dynamics (MD) simulations, and the prediction of pharmacokinetic properties to assess how a ligand, such as this compound, might interact with a biological target.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding energy or inhibition constant (Ki). For example, in studies of related nicotinic acid hydrazide derivatives, molecular docking was used to identify binding interactions with receptors relevant to anticonvulsant activity, yielding free binding energy values and inhibition constants that indicated strong potential. researchgate.net Such studies on nicotinic acid analogs have successfully identified promising candidates by predicting their activity against targets like Trypanosoma brucei phosphofructokinase. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to model the behavior of the ligand-receptor complex over time, providing insights into its stability and the conformational changes that may occur upon binding. arxiv.org These simulations are crucial for understanding the dynamic nature of molecular interactions that a static docking pose cannot capture.

Furthermore, a range of computational tools are used to predict a molecule's drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. For nicotinic acid and nicotinamide (B372718) derivatives, online tools and specialized software are used to calculate critical physicochemical and pharmacokinetic properties, helping to filter out compounds with a low chance of success early in the discovery pipeline. nih.govnih.gov These predictive models are fundamental for guiding the design of new therapeutic agents.

Table 1: Overview of In Silico Techniques in Drug Design for Nicotinic Acid Derivatives

Computational Technique Purpose Predicted Parameters Example Software/Method
Molecular Docking Predicts ligand-receptor binding mode and affinity. Binding Energy (kcal/mol), Inhibition Constant (Ki), Interaction Types (H-bonds, hydrophobic) AutoDock, Glide
Molecular Dynamics (MD) Simulates the movement of the ligand-receptor complex over time. Complex Stability, Conformational Changes, Free Energy of Binding AMBER, GROMACS
Pharmacophore Modeling Identifies essential 3D features of a ligand required for biological activity. Spacial arrangement of H-bond donors/acceptors, aromatic rings, etc. Phase, Catalyst

| ADMET Prediction | Estimates pharmacokinetic and toxicity profiles. | Lipophilicity (LogP), Solubility (LogS), Bioavailability, Mutagenicity | ADMETlab 2.0, Molinspiration |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of this compound. Density Functional Theory (DFT) is a predominant method used to map out reaction pathways, calculate the energies of reactants, products, and intermediates, and identify the structure of transition states. researchgate.net

Transition state analysis focuses on the high-energy, transient molecular structure that exists at the peak of the reaction energy barrier. By optimizing the geometry of this state, chemists can gain a deep understanding of how bonds are broken and formed. The intrinsic reaction coordinate (IRC) formalism is often used to confirm that an optimized transition state correctly connects the reactant and product states on the potential energy surface. rsc.orgacs.org

Table 2: Computational Methods in Reaction Analysis for Pyridine Derivatives

Reaction Type Computational Method Key Parameters Calculated Purpose of Analysis
Nucleophilic Substitution Density Functional Theory (DFT) Activation Energy, Transition State Geometry, Reaction Free Energy (ΔG) To understand the mechanism and feasibility of substituting groups on the pyridine ring. researchgate.net
Cycloaddition DFT, Intrinsic Reaction Coordinate (IRC) Potential Energy Surface, Activation Free Energy, Product Exothermicity To predict regioselectivity and compare competing reaction pathways in the formation of the pyridine ring. rsc.org
Hydroboration DFT (B3LYP, M11 functionals) Intermediate Stability, Transition State Bond Lengths, Gibbs Free Energy To elucidate the catalytic cycle and determine the rate-determining step. frontiersin.org

| Esterification | Ab initio methods, DFT | Protonation Energy, Tetrahedral Intermediate Stability, Water Elimination Barrier | To model the step-by-step mechanism of ester formation from a carboxylic acid and an alcohol. masterorganicchemistry.com |

Exploration of Biological Activities and Molecular Mechanisms of Methyl 4 Methylnicotinate and Its Derivatives

Investigation of Receptor Binding and Signaling Pathway Interactions

Methyl 4-methylnicotinate, as a derivative of nicotinic acid (niacin), is anticipated to interact with receptors that bind niacin and its analogs. The primary pharmacological target for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). researchgate.net This receptor is a member of the class A G protein-coupled receptors (GPCRs) and is predominantly expressed in adipocytes and immune cells like neutrophils. researchgate.netacs.org

Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi/o). acs.orgnih.gov This interaction inhibits the adenylyl cyclase enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. acs.org This signaling cascade is the principal mechanism behind the antilipolytic effects of niacin, where the reduction in cAMP in adipose tissue leads to decreased activity of hormone-sensitive lipase (B570770) and subsequent reduction in the release of free fatty acids into the bloodstream. ncats.io

While the carboxyl group of nicotinic acid is considered crucial for its activity at GPR109A, ester derivatives like methyl nicotinate (B505614) can act as prodrugs. drugbank.com They are designed to have improved lipophilicity for better penetration through biological membranes, such as the skin. drugbank.com Following administration, these esters are hydrolyzed by cellular esterases to release the active nicotinic acid, which then binds to the receptor. drugbank.comnih.gov The 4-methyl substitution on the pyridine (B92270) ring of this compound likely modifies its electronic properties and steric profile, which could influence its binding affinity, selectivity, and the kinetics of its conversion to the active acid form.

The signaling pathway initiated by GPR109A activation is not limited to Gαi/o. It has also been linked to β-arrestin signaling, which is hypothesized to be responsible for the common flushing side effect associated with niacin. researchgate.net Furthermore, GPR109A activation can suppress nuclear factor-kappaB (NF-κB) activation in colon cells, suggesting a role in inflammatory pathways. Derivatives of nicotinic acid are continuously being explored to develop agonists that selectively activate the desired therapeutic pathways (e.g., Gαi-mediated antilipolysis) while minimizing pathways that lead to undesirable effects (e.g., β-arrestin-mediated flushing). researchgate.net

Table 1: GPR109A Receptor and Associated Signaling

Feature Description
Receptor Name G Protein-Coupled Receptor 109A (GPR109A), HCA2
Receptor Class Class A G Protein-Coupled Receptor (GPCR)
Primary Ligand Nicotinic Acid (Niacin)
Primary G Protein Gαi/o (inhibitory)
Downstream Effect Inhibition of adenylyl cyclase, decrease in cAMP
Physiological Outcome Inhibition of lipolysis in adipocytes
Alternative Pathway β-arrestin recruitment, NF-κB suppression

Cellular Pathway Modulation Studies

This compound and its derivatives can modulate several cellular pathways, primarily through their action as agonists or prodrugs for the GPR109A receptor. The modulation of these pathways extends beyond lipid metabolism and has implications for inflammation, cellular apoptosis, and redox balance.

One of the most well-documented effects is the modulation of lipid metabolism in adipocytes. By activating GPR109A and reducing cAMP levels, these compounds decrease the activity of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides and reducing the release of free fatty acids from adipose tissue. ncats.io This is a key pathway in managing dyslipidemia.

In immune cells, GPR109A activation has anti-inflammatory effects. For instance, GPR109A is highly expressed in neutrophils, and its activation by agonists like monomethyl fumarate (B1241708) has been shown to be a therapeutic mechanism in psoriasis. researchgate.net The activation of GPR109A can also suppress the NF-κB signaling pathway, a central regulator of inflammatory responses.

Recent research has also uncovered a role for GPR109A in cancer biology. The expression of GPR109A is often silenced in colon cancer cells. medchemexpress.com Studies have shown that re-expression of this receptor in colon cancer cells, followed by treatment with GPR109A ligands like nicotinate, can induce apoptosis. medchemexpress.com This apoptotic process involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of the death receptor pathway.

Furthermore, nicotinic acid and its derivatives are precursors for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions and energy metabolism. usmf.mdnih.gov By influencing the cellular pool of NAD+, these compounds can impact a wide range of cellular processes, including DNA repair and the Krebs cycle. usmf.md For example, recent studies in yeast have shown that methyl nicotinate can extend lifespan by interacting with the NAD⁺ biosynthetic pathway and promoting mitochondrial quality control. biorxiv.org

Enzymatic Transformations and Biotransformation Pathways

This compound, as an ester of nicotinic acid, undergoes enzymatic hydrolysis as a key step in its biotransformation. This conversion is essential for it to exert its biological activity, as the free carboxylic acid form (4-methylnicotinic acid) is the active ligand for the GPR109A receptor.

The primary enzymatic reaction is ester hydrolysis, catalyzed by non-specific esterase enzymes present in various tissues and in plasma. drugbank.comnih.gov In topical applications, this hydrolysis is mediated by enzymes like α-naphthylacetate-esterase found in the dermis layer of the skin. drugbank.com This biotransformation converts the more lipophilic ester prodrug into the active, more polar nicotinic acid derivative.

Once the active acid is formed, it enters the metabolic pathways of niacin. The body can utilize it for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). medchemexpress.com The pyridine ring can also undergo further metabolism. The primary routes of niacin metabolism involve conjugation. In plants, this includes methylation at the nitrogen or carboxyl group, as well as glycosylation. nih.govnih.gov For instance, nicotinate N-methyltransferase can catalyze the N-methylation of nicotinate to form trigonelline. nih.govnih.gov In humans, after conversion to nicotinamide, it can be metabolized to N1-methylnicotinamide (MNA) and subsequently to other pyridone derivatives, which are then excreted. tandfonline.com

The 4-methyl group on this compound is generally stable and may influence the rate and regioselectivity of these enzymatic transformations compared to the unsubstituted parent compound, methyl nicotinate. The presence of the methyl group could sterically hinder the approach of esterases or other metabolizing enzymes, potentially altering the pharmacokinetic profile of the compound.

Table 2: Key Biotransformation Reactions

Reaction Enzyme Class Substrate Product Significance
Ester Hydrolysis Esterases This compound 4-methylnicotinic acid + Methanol (B129727) Activation of the prodrug to the active GPR109A ligand. drugbank.comnih.gov
N-Methylation N-Methyltransferases 4-methylnicotinic acid N-methyl-4-methylnicotinium A detoxification or metabolic pathway observed for nicotinates in plants. nih.govnih.gov
NAD/NADP Synthesis Various enzymes 4-methylnicotinic acid NAD/NADP analogs Incorporation into cellular coenzyme pools. medchemexpress.com

Structure-Activity Relationship (SAR) Elucidation for Bioactive Analogs

The structure-activity relationship (SAR) for nicotinic acid derivatives centers on modifications to the pyridine ring and the carboxylic acid group to enhance potency, selectivity, and pharmacokinetic properties while minimizing side effects. slideshare.netscribd.com

Carboxylic Acid Group: The carboxylate anion is a critical feature for binding to and activating the GPR109A receptor. It forms key interactions with specific residues in the receptor's binding pocket, such as arginine (R111), serine (S179), and tyrosine (Y284). researchgate.net Esterification of this group, as in this compound, typically abolishes direct receptor binding but creates a prodrug that can be activated in vivo. drugbank.com The choice of ester can modulate lipophilicity and the rate of hydrolysis, thereby influencing the drug's delivery and duration of action.

Pyridine Ring Substitutions: Modifications to the pyridine ring can significantly impact activity. The 4-position, where the methyl group is located in this compound, is a site where substitutions can alter the compound's properties. Adding a methyl group can increase lipophilicity and may influence how the molecule fits into the receptor's binding pocket. frontiersin.org SAR studies on related scaffolds, such as nicotinic acid receptor agonists, often explore a variety of substituents at different positions to optimize activity. For example, introducing apolar moieties can increase activity, whereas polar substituents may lead to compounds with lower potency. frontiersin.org

Research into analogs focuses on creating biased agonists—compounds that preferentially activate the therapeutic Gαi pathway over the β-arrestin pathway associated with flushing. researchgate.net The development of compounds like MK-6892, which show a different binding mode within the GPR109A receptor, highlights the potential for structural modifications to achieve this desired selectivity. researchgate.net The goal of these SAR studies is to fine-tune the molecular structure to achieve an optimal balance of efficacy and tolerability.

Identification and Characterization of Pharmacological Targets

The principal pharmacological target for this compound, following its conversion to 4-methylnicotinic acid, is the G protein-coupled receptor 109A (GPR109A/HCA2). researchgate.netmedchemexpress.com This receptor is definitively identified as the mediator of the main therapeutic effects of nicotinic acid, particularly its impact on lipid levels. researchgate.net GPR109A is a class A GPCR that binds nicotinic acid and other hydroxycarboxylic acids with high affinity. acs.org

Beyond GPR109A, there is a closely related receptor, GPR109B (HCA3), which also binds nicotinic acid, but generally with lower affinity. The functional distinction and physiological relevance of GPR109B are less well understood compared to GPR109A.

In addition to these primary receptors, the metabolic enzymes involved in the compound's biotransformation are also considered pharmacological targets in a broader sense. These include:

Cellular Esterases: These enzymes are responsible for the hydrolysis of the methyl ester prodrug to the active carboxylic acid. drugbank.comnih.gov The efficiency and location of these esterases are key determinants of the compound's pharmacokinetic profile.

Enzymes of the NAD+ Salvage Pathway: Once converted to its active form, the compound can enter the NAD+ biosynthetic pathway. nih.govresearchgate.net Enzymes within this pathway, such as nicotinate phosphoribosyltransferase (NAPRT), which converts nicotinic acid to nicotinic acid mononucleotide, are essential for its incorporation into the cellular coenzyme pool. usmf.md Dysregulation of these enzymes can be associated with certain disease states. usmf.md

Recent research also points to interactions with other cellular machinery. For example, studies in plants have identified specific methyltransferases (NaMT1) and methyl esterases (MES2) that regulate the levels and transport of methyl nicotinate, suggesting a finely tuned system for managing nicotinate homeostasis. researchgate.net

Bioanalytical Detection and Quantification in Complex Biological Matrices

The accurate detection and quantification of this compound and its primary metabolite, 4-methylnicotinic acid, in complex biological matrices like blood, plasma, urine, and tissue are crucial for pharmacokinetic and metabolic studies. resolvemass.ca A variety of advanced analytical techniques are employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of bioanalysis for these compounds. creative-proteomics.comjfda-online.com

HPLC: Often coupled with UV detection, HPLC is a widely used method for quantifying niacin and its derivatives. creative-proteomics.comservice.gov.uk For enhanced sensitivity and specificity, especially at low concentrations in complex matrices, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). resolvemass.cacreative-proteomics.comrsc.org These methods combine the powerful separation capabilities of liquid chromatography with the precise mass detection of the analyte, allowing for accurate quantification even at nanogram or picogram levels. creative-proteomics.com Ion-pair reversed-phase HPLC can also be used to improve the retention and separation of these polar compounds. nih.gov

GC: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique. jfda-online.com It is suitable for volatile or semi-volatile compounds. For polar molecules like nicotinic acid derivatives, a derivatization step may be required to increase volatility and improve chromatographic performance. jfda-online.com In some cases, methyl nicotinate itself has been used as an internal standard for the GC-MS quantification of other analytes like nicotine. makhillpublications.co

Sample Preparation: Before analysis, the analyte must be extracted from the biological matrix. This is a critical step to remove interfering substances like proteins and lipids. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.gov The choice of method depends on the analyte's properties and the nature of the matrix.

Advanced Techniques: For high-throughput screening, direct nano-electrospray ionization tandem mass spectrometry (DI-nano-ESI-MS/MS) has been developed as a rapid method that requires minimal sample preparation. nih.gov For structural elucidation and in vivo imaging studies, hyperpolarization techniques combined with MRI have been used to track hyperpolarized forms of nicotinamide and methyl nicotinate, allowing for the real-time monitoring of their distribution and metabolism. pnas.org

Table 3: Comparison of Bioanalytical Techniques

Technique Principle Sensitivity Specificity Throughput
HPLC-UV Chromatographic separation followed by UV absorbance detection. creative-proteomics.com Moderate Moderate Moderate
LC-MS/MS Chromatographic separation coupled with mass-based detection. creative-proteomics.comrsc.org High to Very High Very High Moderate to High
GC-MS Chromatographic separation of volatile compounds coupled with mass detection. jfda-online.commakhillpublications.co High High Moderate
DI-nano-ESI-MS/MS Direct infusion into a mass spectrometer with nano-electrospray ionization. nih.gov High High Very High

Advanced Analytical Characterization Techniques in Methyl 4 Methylnicotinate Research

High-Resolution Structural Elucidation Methods

The precise molecular structure of Methyl 4-methylnicotinate is determined using high-resolution spectroscopic techniques. These methods probe the atomic and molecular framework, offering a detailed blueprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound, providing detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of a related compound, methyl nicotinate (B505614), recorded in deuterated chloroform (B151607) (CDCl₃) at 89.56 MHz, characteristic signals are observed. chemicalbook.com A singlet for the methyl ester protons appears at 3.959 ppm. chemicalbook.com The aromatic protons on the pyridine (B92270) ring exhibit distinct chemical shifts: the proton at position 2 (adjacent to the nitrogen) is found at 9.227 ppm, the proton at position 6 at 8.775 ppm, the proton at position 4 at 8.293 ppm, and the proton at position 5 at 7.392 ppm. chemicalbook.com For methyl 2-methylnicotinate, another related ester, the ¹H NMR spectrum in CDCl₃ shows the methyl protons of the ester group as a singlet at 3.93 ppm and the methyl protons at the 2-position as a singlet at 2.85 ppm. google.com The aromatic protons appear at 8.61 ppm (dd, J=4.8, 1.8Hz, 1H), 8.20 ppm (dd, J=7.9, 1.7Hz, 1H), and 7.22 ppm (dd, J=7.8, 4.8Hz, 1H). google.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For methyl nicotinate, spectral data is available, confirming the presence of the different carbon atoms in the molecule. nih.govspectrabase.com

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the assignments of protons and carbons and to establish the connectivity between them. These advanced methods are invaluable for the unambiguous structural elucidation of nicotinate derivatives.

Table 1: ¹H NMR Data for Related Methyl Nicotinate Compounds
CompoundSolventProton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
Methyl nicotinateCDCl₃-OCH₃3.959s chemicalbook.com
H-29.227
H-68.775
H-48.293
H-57.392
Methyl 2-methylnicotinateCDCl₃-OCH₃3.93s google.com
2-CH₃2.85s
Aromatic H8.61dd4.8, 1.8
Aromatic H8.20dd7.9, 1.7

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a typical electron impact (EI) mass spectrum of the related compound methyl nicotinate, the molecular ion peak (M⁺) is observed. nih.gov Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). acdlabs.com For methyl nicotinate, a significant fragment ion is observed at m/z 106, which corresponds to the loss of the methoxy (B1213986) radical. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. bioanalysis-zone.com This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For instance, HRMS can confirm the molecular formula of a synthesized nicotinate derivative by matching the measured exact mass to the calculated theoretical mass with a high degree of precision. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis. labmanager.commdpi.com

Table 2: Mass Spectrometry Data for Methyl Nicotinate
TechniqueIonization ModeKey Fragment (m/z)Corresponding FragmentReference
GC-MSEI137[M]⁺ nih.govresearchgate.net
GC-MSEI106[M-OCH₃]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity assessment and quantification of nicotinic acid esters. A study on the stability of methylnicotinate in an aqueous solution utilized a Supelcosil TM LC-18 column with an eluent of 25% v/v methanol (B129727) in water. nih.gov Under these conditions, methylnicotinate had a retention time of 7.3 minutes. nih.gov Another method for the simultaneous quantification of diethylamine (B46881) salicylate (B1505791) and methyl nicotinate employed a μ-Bondapack C18 column with a mobile phase of 1% aqueous acetic acid-acetonitrile (85 + 15). tandfonline.com A more recent HPLC-DAD method for the simultaneous determination of methyl nicotinate and three salicylic (B10762653) acid derivatives used a Hypersil GOLD column with an isocratic elution of 70:30 (v/v) of (50% methanol and 50% acetonitrile) and water acidified with 0.1% formic acid. mdpi.com In this system, methyl nicotinate eluted at 5.57 minutes. mdpi.com These methods demonstrate the versatility of HPLC in the analysis of this compound.

Table 3: HPLC Parameters for Methyl Nicotinate Analysis
ColumnMobile PhaseFlow RateDetectionRetention Time (min)Reference
Supelcosil TM LC-18 (25 cm x 4.6 mm, 5 µm)25% v/v Methanol in Water1.5 mL/minUV at 263 nm7.3 nih.gov
μ-Bondapack C181% aqueous Acetic Acid-Acetonitrile (85:15)1.7 mL/minUV at 254 nmNot specified tandfonline.com
Hypersil GOLD (250 mm x 4 mm, 5 µm)(50% Methanol + 50% Acetonitrile) : Water with 0.1% Formic Acid (70:30 v/v)0.5 mL/minDAD at 210 nm5.57 mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile compounds like this compound. sigmaaldrich.com In a study identifying methyl nicotinate in rice, capillary GC-mass spectrometry was used. researchgate.net The analysis of fatty acid methyl esters (FAMEs), which are structurally related to the target compound, often utilizes polar capillary columns like those with polyethylene (B3416737) glycol (PEG) stationary phases (e.g., SUPELCOWAX, Omegawax). sigmaaldrich.comsigmaaldrich.com Fast GC methods can significantly reduce analysis time while maintaining good resolution. nih.gov For instance, a fast GC analysis of bacterial acid methyl esters was achieved in 7 minutes using a SUPELCOWAX 10 column. sigmaaldrich.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Stability

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and assessing the stability of compounds. orientjchem.orgresearchgate.netajol.info For the separation of nicotinic acid and its esters, normal-phase TLC (NP-TLC) on silica (B1680970) gel 60 F₂₅₄ plates with a mobile phase of acetone-n-hexane (20:80, v/v) has been shown to be effective. tandfonline.com The stability of methyl nicotinate has been evaluated using TLC, where heating on a silica gel plate at 120°C led to degradation. researchgate.net The progress of reactions involving nicotinate derivatives is often monitored by TLC to determine the point of reaction completion. orientjchem.orggoogle.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are fundamental tools for elucidating the molecular structure and electronic transitions of this compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. In the analysis of this compound, these methods provide characteristic fingerprints that allow for its identification and structural confirmation. Theoretical investigations using Density Functional Theory (DFT) have been employed to calculate and assign the vibrational frequencies, showing good agreement with experimental data. researcher.liferesearchgate.net

Key vibrational modes for this compound include the stretching vibrations of the carbonyl group (C=O), the carbon-oxygen single bond (C-O), and various vibrations of the pyridine ring. The C=O stretching vibration is typically observed in the region of 1728 cm⁻¹. ajol.info The pyridine ring vibrations, including C-C and C-N stretching, are also prominent in the spectra and their positions can shift upon coordination to a metal center, indicating the mode of binding. ajol.info

Table 1: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) (IR/Raman) Reference
C=O Stretch 1728.1 ajol.info
C=N Stretch (Pyridine) 1587.3 ajol.info
C=C Stretch (Aromatic) 1429.2 ajol.info
C-O-C Stretch 1292.2-1120.6 ajol.info

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Wavelength Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For aromatic and conjugated systems like this compound, π → π* and n → π* transitions are typically observed. libretexts.orgmasterorganicchemistry.com

The UV-Vis spectrum of this compound is characterized by absorption maxima (λmax) that can be influenced by the solvent environment. researcher.life Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been utilized to predict the electronic transitions and UV-Vis spectra of this compound and its derivatives. nih.gov These calculations help in understanding the electronic properties and reactivity of the molecule. researcher.life For instance, the calculated λmax for a related compound, 7-Hydroxy-4-Methyl coumarin, was found at 321 nm. iajpr.com The study of such electronic properties is crucial for applications where the molecule's interaction with light is important.

Table 2: UV-Vis Absorption Data for a Structurally Related Compound

Compound Solvent λmax (nm) Reference
7-Hydroxy-4-Methyl coumarin Water:Methanol 321 iajpr.com

Crystallography and X-ray Diffraction Analysis

For this compound and its derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structures. For example, the crystal structure of a silver(I) complex with methylnicotinate, [Ag(Menic)₂(ClO₄)]₂, has been determined, revealing the coordination of the silver ion to two methylnicotinate ligands. nih.gov Such studies are vital for understanding the coordination chemistry and the nature of non-covalent interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing. nih.govumontpellier.fr

Table 3: Crystallographic Data for a Methylnicotinate Complex

Compound Crystal System Space Group Key Bond Distances (Å) Reference
[Ag(Menic)₂(ClO₄)]₂ Not Specified Not Specified Ag-Ag: 3.152(6) nih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that provides significant enhancement of Raman signals for molecules adsorbed on or near the surface of metallic nanostructures. mdpi.com This makes it an ideal tool for studying the adsorption behavior of molecules like this compound on surfaces, even at very low concentrations. unito.it

SERS studies can reveal information about the orientation and interaction of the adsorbed molecule with the metal surface. researchgate.net By analyzing the changes in the vibrational frequencies and intensities upon adsorption, one can deduce which parts of the molecule are interacting with the surface. For instance, theoretical SERS studies have been conducted to explore the adsorption of methyl nicotinate on copper selenide (B1212193) and zinc selenide clusters, providing insights into the molecule-cluster interactions. nih.gov The enhancement of specific vibrational modes can indicate the proximity and orientation of those functional groups relative to the SERS-active substrate. researchgate.net

Applications and Emerging Research Frontiers of Methyl 4 Methylnicotinate in Chemical Science

Utility as a Precursor and Building Block in Pharmaceutical Synthesis

Methyl 4-methylnicotinate serves as a valuable intermediate and structural scaffold in the synthesis of pharmaceutically active compounds. cymitquimica.com The pyridine (B92270) core is a common motif in many drugs, and the specific substitution pattern of this compound allows for targeted modifications to create more complex heterocyclic structures essential in medicinal chemistry. vulcanchem.com

The ester and methyl groups on the pyridine ring can be chemically transformed to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) for drug candidates. While direct synthesis examples for blockbuster drugs starting from this compound are not widely publicized, its utility is inferred from the extensive use of similar nicotinic acid derivatives in drug discovery. For instance, related chlorinated methyl nicotinates are key intermediates for compounds targeting nicotinic acetylcholine (B1216132) receptors. smolecule.com The general strategy involves using the nicotinate (B505614) structure as a central framework to which other pharmacologically important groups are attached. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be involved in coupling reactions to build molecular complexity.

Scaffold TypePotential Pharmaceutical ApplicationRelevant Synthetic TransformationReference Example (from related compounds)
Nicotinic Acid DerivativesTargeting nicotinic acetylcholine receptors, anti-inflammatory agents, analgesics.Hydrolysis, amidation, nucleophilic substitution.Derivatives of chlorinated nicotinates are used to synthesize compounds for pharmacological screening. vulcanchem.com
1,4-DihydropyridinesCalcium channel blockers, cardiovascular drugs.Hantzsch-type condensation reactions.Methyl nicotinate is a precursor for 1,4-dihydropyridine (B1200194) derivatives. sigmaaldrich.comchemicalbook.comscientificlabs.co.uk
Complex HeterocyclesAnticancer, antimicrobial, and anti-inflammatory agents.Cross-coupling reactions (e.g., Suzuki-Miyaura).Bromo-substituted nicotinates are used in Suzuki reactions to synthesize triaryl-substituted nicotinates.

Role in Agrochemical and Specialty Chemical Production

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of products designed to enhance crop yield and protection. cymitquimica.comlookchem.com The nicotinic acid framework is present in several insecticides. Research on related nicotinic acid derivatives has demonstrated their potential in developing new insecticidal agents. researchgate.net The strategy often involves the esterification of nicotinic acid to produce a methyl nicotinate derivative, which is then further modified to create compounds with toxicity towards specific pests like aphids and bollworms. researchgate.net The pyridine nucleus in these compounds can interact with critical biological targets in insects, such as nicotinic acetylcholine receptors. researchgate.net

Furthermore, as a specialty chemical, this compound is a building block for creating unique organic molecules for various research and industrial applications. chemicalbook.in Its role extends to the production of reference standards and specific impurities needed for quality control in the manufacturing of other chemical products. chemicalbook.in

Contributions to Materials Science and Polymer Chemistry

The application of this compound is expanding into materials science, where it shows potential in the development of novel materials with tailored properties. smolecule.com The pyridine nitrogen atom provides a coordination site for metal ions, making this compound a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. These materials are investigated for applications in gas storage, catalysis, and sensing.

While direct polymerization of this compound is not common, its functional groups allow it to be incorporated into larger polymer structures. For example, the ester group could undergo transesterification to become part of a polyester (B1180765) chain, potentially imparting specific thermal or optical properties to the resulting material. Research on related compounds suggests that nicotinic acid derivatives can be used to create materials with unique electronic or optical characteristics. smolecule.com

Development of Novel Catalysts and Ligands for Organic Transformations

The pyridine moiety in this compound makes it an attractive candidate for the development of ligands for catalysis. The nitrogen atom possesses a lone pair of electrons that can coordinate to a transition metal center, forming a metal-ligand complex. Such complexes are at the heart of homogeneous catalysis, driving a vast array of organic transformations.

A prominent example from a closely related compound, methyl nicotinate, is its use as a precursor for the Di-3-pyridyl ketone ligand. sigmaaldrich.comscientificlabs.co.uk This ligand is employed in the preparation of silver(I) complexes that form coordination polymers. sigmaaldrich.comscientificlabs.co.uk The presence of the 4-methyl group in this compound would sterically and electronically modulate the binding properties of the resulting ligand compared to its unsubstituted counterpart, potentially leading to catalysts with different activity or selectivity. The ester group can also be modified to create multidentate ligands that can bind more strongly to metal centers.

Ligand TypePrecursorMetal Complex ExampleApplication
Pyridyl-based Monodentate LigandThis compoundComplexes with transition metals (e.g., Rh, Pd, Ru).Homogeneous catalysis (e.g., cross-coupling, hydrogenation).
Di-3-pyridyl KetoneMethyl nicotinateSilver(I) complexes. sigmaaldrich.comscientificlabs.co.ukSupramolecular chemistry, coordination polymers. sigmaaldrich.comscientificlabs.co.uk

Environmental Fate and Degradation Pathways in Environmental Chemistry

The environmental impact of this compound has not been extensively investigated. lgcstandards.com However, based on its chemical structure and data from the parent compound, methyl nicotinate, some degradation pathways can be predicted. Release into the environment is most likely to occur from industrial use, such as during its manufacture or its use as an intermediate in producing other chemicals. europa.eu

Once in the environment, two primary degradation pathways are likely:

Hydrolysis: The methyl ester group is susceptible to hydrolysis, either chemically or microbially, which would break the ester bond to form 4-methylnicotinic acid and methanol (B129727). This is a common metabolic transformation for ester-containing compounds. vulcanchem.com

Biodegradation: The pyridine ring is generally more resistant to degradation than simple aromatic rings, but various microorganisms are capable of breaking it down over time. The methyl group on the ring could also be a site for initial oxidative attack by microbes. vulcanchem.com

There is currently no data to suggest significant bioaccumulation. lgcstandards.com While not classified as hazardous to the environment, standard practice dictates that release into sewers or waterways should be avoided. guinama.com

Emerging Research Areas and Interdisciplinary Studies (e.g., chemosensing, chemical biology)

This compound and its derivatives are finding applications in exciting interdisciplinary research fields. It has been identified as a biochemical for use in proteomics research, highlighting its relevance in life science studies. scbt.com

Chemosensing: The pyridine scaffold is a known platform for the development of chemosensors. Related nicotinic derivatives have been explored for their ability to detect specific metal ions and anions, suggesting that this compound could be functionalized to create selective sensors.

Chemical Biology: In chemical biology, molecules like this compound can be used as starting points for creating chemical probes to study biological processes. vulcanchem.com By attaching fluorescent tags or reactive groups, researchers can track the molecule's interactions within cells or identify its biological targets.

Geroprotective Research: A groundbreaking study on the closely related methyl nicotinate (MN) identified it as a novel geroprotective compound that extends lifespan in yeast and improves the survival of human cells. biorxiv.org The study found that MN's benefits are linked to the NAD⁺ biosynthetic pathway, where it is converted to nicotinic acid. biorxiv.org This opens up a compelling new research avenue for this compound. Investigating how the addition of the 4-methyl group affects its uptake, its conversion by esterases, and its subsequent impact on mitochondrial function and longevity could be a significant area of future study. biorxiv.org

Q & A

Q. What are the established synthesis routes for Methyl 4-methylnicotinate, and how do their yields compare?

Methodological Answer: Two primary synthesis routes are documented:

Route A : Reaction of methanol with 4-methyl-3-bromopyridine, yielding ~67% product.

Route B : Esterification of 4-methylpyridine-3-carboxylic acid with methanol, achieving ~96% yield .

Key Considerations:

  • Route B is preferred for higher yield and simplicity, but Route A may be advantageous if carboxylic acid precursors are unavailable.
  • Include purity validation via HPLC or NMR (≥95% purity recommended for biological studies) .

Q. Table 1: Synthesis Route Comparison

RouteStarting MaterialYield (%)Purity Considerations
A4-methyl-3-bromopyridine67Requires rigorous purification (e.g., column chromatography)
B4-methylpyridine-3-carboxylic acid96Direct crystallization possible

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

Methodological Answer: Critical properties include:

  • Density : 1.104±0.06 g/cm³
  • Boiling Point : 57–58°C (1–2 Torr)
  • Hygroscopicity : Requires desiccated storage to prevent hydrolysis .
  • Stability : Stable under inert atmospheres; degrade under prolonged UV exposure.

Experimental Recommendations:

  • Store in sealed containers with desiccants (e.g., silica gel) at room temperature.
  • Pre-dry solvents (e.g., molecular sieves for methanol) in esterification reactions to avoid side reactions .

Q. Table 2: Physicochemical Properties

PropertyValueMeasurement Method
Molecular Weight151.16 g/molMass spectrometry
Refractive Index1.51Abbe refractometer
pKa3.86±0.18Potentiometric titration

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

Methodological Answer:

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methyl ester peak at δ 3.9–4.1 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity.
  • Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ = 152.16) .

Validation Protocol:

  • Cross-validate purity results with melting point analysis (if crystalline) and elemental analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields of this compound across studies?

Methodological Answer: Discrepancies may arise from:

  • Catalyst Activity : Trace metal impurities in reagents (e.g., Pd catalysts in Route A) .
  • Reaction Monitoring : Use in-situ FTIR or TLC to optimize reaction termination timing.

Systematic Approach:

  • Conduct Design of Experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading).
  • Compare results with literature using standardized purity metrics (e.g., HPLC area%) .

Q. What methodological considerations are critical when designing stability studies for hygroscopic compounds like this compound?

Methodological Answer:

  • Storage Conditions : Test stability under varying humidity (e.g., 30–80% RH) using dynamic vapor sorption (DVS) .
  • Degradation Pathways : Monitor hydrolysis via LC-MS; use buffered solutions (pH 2–9) to assess pH-dependent stability.

Protocol Example:

  • Prepare aliquots stored under controlled conditions (N₂ vs. ambient air).
  • Analyze samples at t = 0, 7, 30 days for purity changes .

Q. How should researchers optimize reaction conditions to improve the scalability of this compound synthesis?

Methodological Answer:

  • Solvent Selection : Replace methanol with ethanol for safer large-scale reactions (higher boiling point).
  • Catalyst Recycling : Test heterogeneous catalysts (e.g., immobilized lipases) for esterification to reduce costs .

Scalability Checklist:

  • Conduct calorimetry to assess exothermic risks during scale-up.
  • Validate reproducibility across three independent batches (≥90% yield consistency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.